molecular formula C9H14N4O4 B011516 Pyroglutamyl-asparaginamide CAS No. 103322-29-8

Pyroglutamyl-asparaginamide

Cat. No.: B011516
CAS No.: 103322-29-8
M. Wt: 242.23 g/mol
InChI Key: XKEBHKWYBOQECB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamyl-asparaginamide is a compound formed by the combination of pyroglutamic acid and asparagine. Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyroglutamyl-asparaginamide can be synthesized from L-aspartic acid and 5-oxo-L-prolyl-, diethyl ester . The synthesis involves the formation of an amide bond between the carboxyl group of pyroglutamic acid and the amino group of asparagine. The reaction typically requires the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyroglutamyl-asparaginamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The amide bond in this compound can be targeted for substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pyroglutamyl-asparaginamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and function.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of pyroglutamyl-asparaginamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in signaling pathways related to cell metabolism and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it valuable for specific applications where these combined properties are advantageous.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBHKWYBOQECB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145784
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103322-29-8
Record name Pyroglutamyl-asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.